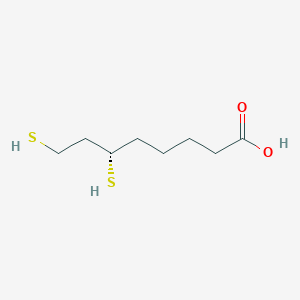
(S)-dihydrolipoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-dihydrolipoic acid is the (S)-enantiomer of dihydrolipoic acid. It is an enantiomer of a (R)-dihydrolipoic acid.
Applications De Recherche Scientifique
Antioxidant Properties
(S)-Dihydrolipoic acid is recognized for its ability to scavenge free radicals and regenerate other antioxidants, such as vitamins C and E. Its unique structure allows it to function in both aqueous and lipid environments, making it a versatile antioxidant.
Key Findings:
- Free Radical Scavenging : Studies have demonstrated that this compound effectively scavenges peroxyl radicals and enhances the antioxidant potency of other antioxidants, promoting a synergistic effect in oxidative stress scenarios .
- Metal Chelation : It exhibits significant secondary antioxidant activity by chelating transition metals, thereby preventing oxidative damage .
Anti-Inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.
Case Study: Lipopolysaccharide-Induced Sickness Behavior
A study involving rats showed that treatment with this compound reduced markers of inflammation and oxidative stress in a model of sickness behavior induced by lipopolysaccharides. The treatment led to increased expression of protective proteins such as Nrf2 and HO-1 while decreasing pro-inflammatory cytokines like IL-1β .
Cancer Prevention
This compound has been investigated for its potential role in cancer prevention, particularly regarding skin tumors.
Key Findings:
- Tumor Incidence Reduction : In animal models, this compound significantly decreased tumor incidence and multiplicity induced by chemical carcinogens such as dimethylbenzanthracene .
- Mechanisms of Action : The compound inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are involved in tumor promotion .
Neurological Applications
The neuroprotective effects of this compound have been explored in various neurological disorders.
Case Study: Neuroinflammation
In models of neuroinflammation, this compound demonstrated the ability to modulate signaling pathways associated with oxidative stress and inflammation, suggesting potential therapeutic benefits for conditions like depression and neurodegenerative diseases .
Metabolic Disorders
This compound has shown promise in enhancing glucose metabolism and reducing complications associated with diabetes.
Key Findings:
- Glucose Utilization : Research indicates that it may promote glucose uptake independent of insulin pathways, which could be beneficial for diabetic patients .
- Diabetic Complications : Studies suggest that supplementation with this compound can ameliorate diabetic neuropathy and cataract formation through its antioxidant effects .
Summary Table of Applications
Propriétés
Numéro CAS |
98441-85-1 |
|---|---|
Formule moléculaire |
C8H16O2S2 |
Poids moléculaire |
208.3 g/mol |
Nom IUPAC |
(6S)-6,8-bis(sulfanyl)octanoic acid |
InChI |
InChI=1S/C8H16O2S2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H,9,10)/t7-/m0/s1 |
Clé InChI |
IZFHEQBZOYJLPK-ZETCQYMHSA-N |
SMILES |
C(CCC(=O)O)CC(CCS)S |
SMILES isomérique |
C(CCC(=O)O)C[C@@H](CCS)S |
SMILES canonique |
C(CCC(=O)O)CC(CCS)S |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















